

# Unveiling the Endogenous Enigma: A Comparative Analysis of DMT Levels Across Species

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Compound of Interest		
Compound Name:	N,N-Dimethyltryptamine	
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A comprehensive review of existing scientific literature reveals intriguing variations in endogenous **N,N-Dimethyltryptamine** (DMT) levels across different biological species, from mammals to plants and amphibians. This guide provides a comparative analysis of these naturally occurring concentrations, details the experimental methodologies used for their quantification, and illustrates the key signaling pathways through which DMT exerts its effects. This information is intended for researchers, scientists, and drug development professionals engaged in the study of tryptamines and their potential physiological roles.

## **Quantitative Analysis of Endogenous DMT**

Endogenous DMT has been detected and quantified in a variety of species, with concentrations varying significantly between organisms and even within different tissues of the same organism. The following tables summarize the reported levels of DMT and the related compound 5-methoxy-**N,N-dimethyltryptamine** (5-MeO-DMT) in mammals, plants, and amphibians.

#### **Mammalian Species**



Species	Tissue/Fluid	Concentration Range	Method of Quantification
Human	Plasma	51 pg/mL - 55 ng/mL[1]	HPLC- radioimmunoassay, Direct fluorescence assay
Whole Blood	Higher than plasma[1]	Not specified	
Urine	0.02 - 42.98 μ g/24h ; 0.16 - 19 ng/mL[1]	Various	_
Cerebrospinal Fluid	0.12 - 100 ng/mL[1]	Various	_
Rat	Whole Brain (neonate)	1 - 4 ng/g (up to 17.5 ng/g at day 17)[2][3]	Gas chromatography- mass spectrometry
Medial Prefrontal Cortex	0.66 ± 0.08 nM	Not specified	
Somatosensory Cortex	0.54 ± 0.11 nM	Not specified	_
Rabbit	Lung	High INMT activity, specific DMT concentration not consistently reported	Not specified

**Plant Species** 

Species	Plant Part	DMT Concentration (% by dry weight)
Mimosa hostilis	Inner Root Bark	up to 2%
Psychotria viridis	Leaves	0.1 - 0.61%

## **Amphibian Species**



Species	Secretion	5-MeO-DMT Concentration (% by dry weight)
Incilius alvarius (Sonoran Desert Toad)	Parotoid Gland Secretion	up to 15%

## **Experimental Protocols for DMT Quantification**

The accurate quantification of endogenous DMT is a complex analytical challenge due to its low concentrations and rapid metabolism. The most common and reliable method employed is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

#### **Sample Preparation**

A critical step in the analysis of endogenous DMT is the preparation of the biological sample to remove interfering substances.

- Protein Precipitation: For plasma and urine samples, proteins are typically precipitated using
  organic solvents like acetonitrile or a mixture of acetonitrile and methanol (e.g., 75:25 v/v).
   The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- Liquid-Liquid Extraction (LLE): This method is often used for more complex matrices like brain tissue homogenates. After homogenization in a suitable buffer, the sample is alkalinized (e.g., with sodium hydroxide) and the DMT is extracted into an organic solvent such as ethyl acetate.
- Solid-Phase Extraction (SPE): SPE can be used for cleaner extracts and involves passing
  the sample through a solid sorbent that retains the DMT, which is then eluted with a specific
  solvent.

#### **LC-MS/MS Analysis**

Chromatographic Separation: The prepared sample extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 or similar reversed-phase column is typically used to separate DMT from other components in the extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an



organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

 Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of DMT. Specific precursor-to-product ion transitions for DMT are monitored.

The following diagram illustrates a general workflow for the quantification of endogenous DMT.



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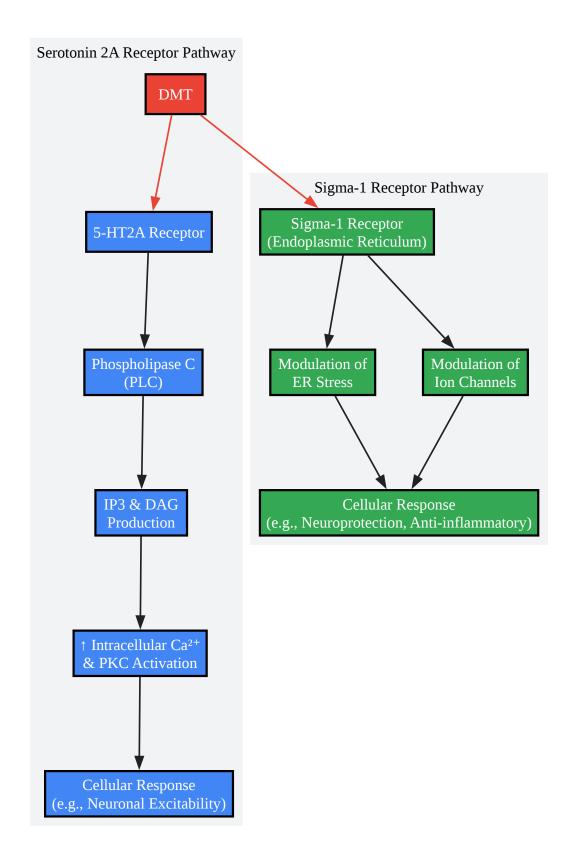
Experimental workflow for DMT quantification.

## **Signaling Pathways of DMT**

Endogenous DMT is believed to exert its physiological effects primarily through its interaction with serotonin 2A (5-HT2A) and sigma-1 receptors.

The following diagram illustrates the principal signaling pathways of DMT.





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DMT signaling through 5-HT2A and Sigma-1 receptors.



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